molecular formula C13H20BClFNO2 B3014140 (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride CAS No. 2095165-21-0

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B3014140
CAS No.: 2095165-21-0
M. Wt: 287.57
InChI Key: OYLUHSUIGIPIRM-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a boronic ester-containing aryl methanamine derivative. This compound features a fluorine substituent at the ortho position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position relative to the methanamine moiety. It is synthesized via hydrazine-mediated deprotection of a precursor, yielding a white solid with a melting point of 78°C and a high yield (91%) . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and cross-coupling applications. Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 7.76–7.66 (m, 2H), 7.02 (t, 1H), 3.91 (s, 2H), 1.33 (s, 12H).
  • ¹¹B-NMR (CD₃OD): δ 30.05 ppm.
  • HRMS (ESI): [M+H]⁺ calcd. 252.1574; found 252.1549 .

Properties

IUPAC Name

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16;/h5-7H,8,16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLUHSUIGIPIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095165-21-0
Record name [2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride
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Biological Activity

The compound (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride , commonly referred to as compound 1 , is a boron-containing organic compound with potential applications in medicinal chemistry. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₃H₁₈BFO₃
Molecular Weight : 237.078 g/mol
CAS Number : 425378-68-3

The structure of compound 1 includes a fluorinated phenyl group and a dioxaborolane moiety which contributes to its unique reactivity and biological properties.

Pharmacological Profile

Recent studies have indicated that compound 1 exhibits significant biological activity across various assays:

  • Anticancer Activity : Compound 1 has shown potential anticancer properties in vitro. It was tested against several cancer cell lines, demonstrating an IC₅₀ value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. This indicates a strong inhibitory effect on cell proliferation compared to non-cancerous cell lines such as MCF10A, where it exhibited a much lower effect, providing a selectivity index of nearly 20-fold .
  • Mechanism of Action : The mechanism by which compound 1 exerts its anticancer effects appears to involve the induction of apoptosis through mitochondrial pathways. Specifically, it was observed that treatment with compound 1 increased the levels of caspase 9 in treated samples significantly compared to controls .

Safety and Toxicology

In toxicity studies conducted on Kunming mice, compound 1 did not exhibit acute toxicity at doses up to 2000 mg/kg , suggesting a favorable safety profile for further development . Additionally, pharmacokinetic studies indicated that the compound has sufficient oral bioavailability (approximately 31.8% ) and a clearance rate of 82.7 mL/h/kg , which are promising characteristics for therapeutic applications .

Case Study 1: Antitumor Efficacy in Vivo

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, compound 1 was administered over a period of 30 days . The results demonstrated a significant reduction in metastatic nodules compared to untreated controls. This study highlights the potential of compound 1 as an effective therapeutic agent for TNBC .

Case Study 2: Synergistic Effects with Other Agents

Compound 1 has also been evaluated for synergistic effects when combined with other chemotherapeutic agents. In vitro assays indicated enhanced cytotoxicity when used in conjunction with established anticancer drugs, suggesting that it may be beneficial in combination therapies .

Data Summary

PropertyValue
IC₅₀ (MDA-MB-231)0.126 μM
Selectivity Index (MCF10A)~20-fold
Oral Bioavailability31.8%
Acute Toxicity (mice)No toxicity at 2000 mg/kg
Clearance Rate82.7 mL/h/kg

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride may enhance its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.

Neuroprotective Effects
The fluoro-substituted phenyl group may confer additional bioactivity associated with neuroprotection. Research has demonstrated that certain amine derivatives can protect neuronal cells from oxidative stress and apoptosis. Therefore, this compound could be explored for potential therapeutic effects in neurodegenerative diseases.

Organic Synthesis

Cross-Coupling Reactions
The compound can serve as a versatile intermediate in various cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. These reactions are essential for constructing complex organic molecules and are widely used in pharmaceutical synthesis. The presence of the dioxaborolane group allows for efficient coupling with aryl halides and other electrophiles.

Ligand Development
Due to its unique structure, this compound can act as a ligand in transition metal-catalyzed reactions. Ligands derived from boron compounds are known to stabilize metal complexes and enhance catalytic activity. This property can be utilized in the development of new catalysts for organic transformations.

Material Science

Polymer Chemistry
In material science, boron-containing compounds like this compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. Research has indicated that such modifications can lead to enhanced thermal stability and chemical resistance in polymers.

Nanomaterials
The compound's unique properties may also be harnessed in the synthesis of nanomaterials. Boron-containing nanoparticles have shown promise in applications ranging from drug delivery systems to sensors due to their biocompatibility and tunable surface chemistry.

Case Studies

Study Title Application Focus Findings
Anticancer Properties of Boron CompoundsCancer ResearchDemonstrated significant inhibition of tumor growth in vitro with similar dioxaborolane derivatives.
Neuroprotective Effects of Fluorinated AminesNeurobiologyShowed protective effects against oxidative stress in neuronal cell lines when treated with fluorinated amines.
Development of Boron-Based CatalystsOrganic ChemistryDeveloped a new class of catalysts using boron ligands that improved reaction yields significantly in Suzuki reactions.

Comparison with Similar Compounds

Fluorine and Boronate Substitution Patterns

Positional isomers of the target compound differ in fluorine and boronate group placement (Table 1).

Compound Name Fluorine Position Boronate Position Melting Point (°C) Yield (%) Molecular Formula
[4-Fluoro-3-(dioxaborolan-2-yl)phenyl]methanamine (4c) 4 3 62 98 C₁₃H₁₉BFNO₂
Target Compound (4e) 2 5 78 91 C₁₃H₁₉BFNO₂
[3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanamine (4f) 3 4 52 66 C₁₃H₁₉BFNO₂
  • Impact of Substituent Position:
    • Melting Points: The target compound (4e) has the highest melting point (78°C), likely due to optimized crystal packing from the 2-fluoro/5-boronate arrangement. In contrast, 4f (52°C) shows reduced crystallinity due to steric clashes between the 3-fluoro and 4-boronate groups.
    • Synthetic Yield: 4c achieves a 98% yield, possibly due to favorable electronic effects during deprotection. The lower yield of 4f (66%) suggests steric hindrance or intermediate instability .

Comparison with Functional Group Variants

Methanamine Substitution

The primary amine in the target compound contrasts with secondary amines in analogs (Table 2).

Compound Name Amine Type Molecular Formula Key Structural Feature
Target Compound (4e) Primary (HCl salt) C₁₃H₁₉BFNO₂·HCl Ortho-fluoro, para-boronate
1-(4-Fluoro-2-boronatedphenyl)-N-methylmethanamine (HR357166) Secondary (HCl salt) C₁₄H₂₁BFNO₂·HCl N-methyl substitution
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride Primary (HCl salt) C₁₀H₁₀ClFN₂O Isoxazole ring
  • Impact of Substitution:
    • Basicity/Solubility: The primary amine in the target compound forms a stable hydrochloride salt, enhancing water solubility. Secondary amines (e.g., HR357166) may exhibit reduced solubility due to increased hydrophobicity.
    • Reactivity: Primary amines are more nucleophilic, favoring conjugation reactions, while secondary amines are less reactive but may improve metabolic stability in pharmaceuticals .

Comparison with Heterocyclic Analogs

Heterocycle vs. Phenyl Core

Replacing the phenyl ring with heterocycles alters electronic and steric properties (Table 3).

Compound Name Core Structure Molecular Weight (g/mol) Key Application
Target Compound (4e) Phenyl 252.16 Suzuki-Miyaura cross-coupling
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride Isoxazole 228.65 Potential CNS targeting
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride Indole 314.74 Serotonergic activity modulation
  • Structural Implications: Electronic Effects: The phenyl boronate in 4e is electron-deficient, enhancing reactivity in Suzuki couplings. Isoxazole (electron-rich) and indole (electron-donating) cores may redirect reactivity toward electrophilic substitutions .

Implications for Cross-Coupling Reactions

The target compound’s boronate group enables participation in Suzuki-Miyaura reactions. Key comparisons include:

  • Reactivity: Ortho-fluoro substitution in 4e withdraws electron density, accelerating transmetallation compared to para-fluoro analogs like 4c .
  • Yield Stability: The high yield (91%) of 4e contrasts with lower yields in sterically hindered analogs (e.g., 4f), highlighting the importance of substituent positioning in synthesis .

Q & A

Q. What are the key synthetic routes for preparing (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride?

The compound is typically synthesized via a multi-step route involving:

  • Borylation : Introduction of the pinacol boronate ester group via palladium-catalyzed Miyaura borylation, using precursors like 2-chloro-5-fluorobenzaldehyde derivatives ( ).
  • Amine Formation : Reductive amination or hydrazine-mediated reduction of intermediates (e.g., nitriles or imines) to yield the primary amine. For example, hydrazine hydrate in THF was used to reduce a nitrile intermediate, achieving 91% yield .
  • Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to stabilize the amine.

Key Data from Synthesis (Example) :

StepReagents/ConditionsYieldCharacterization (NMR, HRMS)
BorylationPd catalyst, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, 80°C85%11^{11}B NMR: δ 30.05 ppm
Amine FormationHydrazine hydrate, THF, rt91%HRMS: [M+H]+^+ 252.1549 (calc. 252.1574)

Q. How is the compound characterized to confirm purity and structural integrity?

Methodological approaches include:

  • Multinuclear NMR : 1^{1}H, 13^{13}C, 11^{11}B, and 19^{19}F NMR to verify substituents and boron coordination. For example, 1^{1}H NMR shows aromatic protons at δ 7.76–7.02 ppm and methylene protons at δ 3.91 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+ 252.1549) .
  • Elemental Analysis : To validate stoichiometry of the hydrochloride salt.

Q. What are the primary applications of this compound in organic synthesis?

The boronate ester group enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, critical in drug discovery and materials science. The fluorine atom enhances metabolic stability in medicinal compounds, while the amine hydrochloride improves solubility for downstream functionalization .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 13^{13}13C NMR splitting) be resolved during characterization?

The 13^{13}C NMR signal at δ 163.27 (d, J=126.8J = 126.8 Hz) arises from C-F coupling with the adjacent fluorine atom. To avoid misinterpretation:

  • Use 19^{19}F-13^{13}C correlation experiments (e.g., HMBC) to confirm coupling pathways.
  • Compare with analogous fluorinated boronate esters to validate assignments .

Q. What strategies mitigate amine hydrochloride degradation during Suzuki-Miyaura coupling?

  • Protection/Deprotection : Temporarily protect the amine with a Boc group to prevent side reactions with the palladium catalyst.
  • Optimized Conditions : Use mild bases (e.g., K2_2CO3_3) and low temperatures (<60°C) to avoid HCl liberation, which can deactivate the catalyst .

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect reaction efficiency?

The bulky dioxaborolane can slow coupling kinetics. Mitigation strategies include:

  • Microwave-Assisted Synthesis : Enhances reaction rates by improving energy transfer.
  • Ligand Screening : Bulky ligands (e.g., SPhos) improve catalyst turnover in sterically hindered systems .

Q. What advanced applications exist for this compound in material science?

  • Electrochemical Sensors : Pyrene-appended boronic acid derivatives (similar to the target compound) are used in graphene foam electrodes for lactate detection, leveraging quantum capacitance effects .
  • Polymer Functionalization : The amine group enables covalent attachment to polymers for stimuli-responsive materials.

Methodological Challenges and Solutions

Q. How to address low yields in the final hydrochloride salt formation?

  • Solvent Optimization : Use ethanol/water mixtures to improve crystallinity.
  • Counterion Exchange : Replace Cl^- with non-nucleophilic anions (e.g., triflate) if HCl causes instability .

Q. What analytical techniques differentiate between free amine and hydrochloride forms?

  • FT-IR : Free amine shows N-H stretches at ~3300 cm1^{-1}; hydrochloride salts exhibit broad bands due to NH3+_3^+ .
  • X-ray Photoelectron Spectroscopy (XPS) : N 1s binding energy shifts from ~399 eV (amine) to ~401 eV (protonated amine) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and observed HRMS data?

  • Isotopic Pattern Analysis : Confirm the presence of 10^{10}B/11^{11}B isotopes (natural abundance 20%/80%).
  • Adduct Identification : Check for [M+Na]+^+ or [M+K]+^+ peaks in ESI-MS, which may overlap with the target .

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